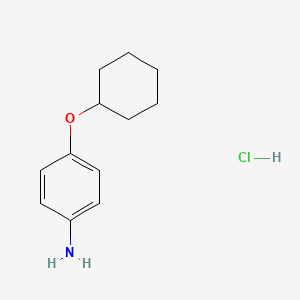

4-(Cyclohexyloxy)aniline hydrochloride

Description

Properties

IUPAC Name |

4-cyclohexyloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h6-9,11H,1-5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEGEUUBWPYKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696130 | |

| Record name | 4-(Cyclohexyloxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105971-50-4 | |

| Record name | 4-(Cyclohexyloxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclohexyloxy)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with cyclohexanol in the presence of a suitable catalyst to form 4-(cyclohexyloxy)nitrobenzene. This intermediate is then reduced to 4-(cyclohexyloxy)aniline, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds depending on the specific reaction conditions .

Scientific Research Applications

4-(Cyclohexyloxy)aniline hydrochloride is used in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexyloxy group enhances its binding affinity and specificity towards these targets, leading to various biological effects. The compound can modulate enzymatic activity and influence cellular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 4-(Cyclohexyloxy)aniline hydrochloride and analogous compounds:

Physicochemical Properties

- Steric Effects : The cyclohexyl group in this compound introduces steric hindrance, likely reducing solubility in polar solvents compared to smaller substituents (e.g., ethoxy or methoxy groups) .

- Electronic Effects : Electron-donating alkoxy/cycloalkoxy groups (e.g., ethoxy, cyclohexyloxy) increase the basicity of the aniline NH₂ group, whereas electron-withdrawing groups (e.g., CF₃, Cl) decrease it .

- Crystal Packing: Compounds like 4-Ethoxyanilinium chloride exhibit N–H⋯Cl hydrogen bonding and C–H⋯π interactions, which are critical for dielectric properties . No such data exists for the cyclohexyloxy variant.

Biological Activity

4-(Cyclohexyloxy)aniline hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a substituted aniline derivative, characterized by the presence of a cyclohexyloxy group at the para position of the aniline ring. This unique substitution imparts distinct chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial applications.

- Molecular Weight : 129.59 g/mol .

- Chemical Structure : The compound features an aniline backbone with a cyclohexyloxy substituent, which enhances its lipophilicity and potentially its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyclohexyloxy group increases binding affinity, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to modulate enzymatic activity, particularly in pathways involving soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammatory responses .

- Protein Binding : Its structural features allow for interactions with proteins, potentially affecting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : As an sEH inhibitor, it may contribute to reduced inflammation by modulating eicosanoid metabolism .

- Cytotoxicity : Preliminary assessments indicate that the compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic potential.

Research Findings and Case Studies

A series of studies have explored the biological activity of this compound:

-

Inhibition of Soluble Epoxide Hydrolase (sEH) :

Compound IC50 (nM) Remarks This compound TBD Potential sEH inhibitor Trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid 1.3 ± 0.05 High metabolic stability and oral bioavailability -

Cytotoxicity Studies :

- In vitro studies on cancer cell lines have shown that this compound can induce apoptosis, suggesting its potential as an anticancer agent. Further research is needed to clarify the exact pathways involved.

Safety and Toxicology

This compound has been classified with several safety warnings:

Q & A

Q. What are the optimal synthetic routes for 4-(cyclohexyloxy)aniline hydrochloride, and how can purity be validated?

The synthesis typically involves two steps:

- Step 1: Nucleophilic substitution between 4-nitrochlorobenzene and cyclohexanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form 4-(cyclohexyloxy)nitrobenzene .

- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, followed by hydrochloride salt formation via HCl gas or concentrated HCl .

Purity Validation: - Analytical Techniques: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

- Structural Confirmation: ¹H/¹³C NMR (DMSO-d₆) for characteristic peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) and FT-IR for NH₂ and ether (C-O-C) stretches .

Q. How does the cyclohexyloxy group influence the compound’s solubility and stability?

- Solubility: The hydrochloride salt enhances water solubility (>50 mg/mL at 25°C) compared to the free base. The hydrophobic cyclohexyl group reduces solubility in non-polar solvents (e.g., logP ~2.8) .

- Stability: Stable under inert conditions (N₂ atmosphere) but sensitive to light and oxidation. Store at –20°C in amber vials with desiccants. Degradation products (e.g., oxidized aniline derivatives) can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Spectroscopy:

- NMR: Assign cyclohexyl (δ 1.2–2.1 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 236.1) for molecular weight confirmation .

- Chromatography:

- HPLC: Retention time (~8.2 min) using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA water) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., GPCRs or kinases). The cyclohexyloxy group’s steric bulk may occupy hydrophobic pockets, while the aniline NH₃⁺ participates in hydrogen bonding .

- MD Simulations: Assess binding stability (e.g., RMSD <2 Å over 100 ns simulations) in GROMACS. Pay attention to conformational changes in the target’s active site .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

- Case Example: If in vitro assays show inhibition of lipid-metabolizing enzymes (IC₅₀ = 5 µM) but in vivo models lack efficacy:

- Pharmacokinetic Analysis: Measure plasma half-life (e.g., LC-MS/MS) to assess bioavailability.

- Metabolite Profiling: Identify inactive metabolites (e.g., hydroxylated derivatives) via HRMS .

- Solution: Modify the cyclohexyl group (e.g., fluorination) to enhance metabolic stability .

Q. How can reaction conditions be optimized to minimize byproducts (e.g., di-alkylated impurities)?

- Byproduct Formation: Competing O- vs. N-alkylation during synthesis can yield impurities like 4-(cyclohexyloxy)-N-cyclohexylaniline.

- Optimization:

- Temperature Control: Lower reaction temperature (60°C) to favor mono-alkylation.

- Solvent Selection: Use polar aprotic solvents (DMF or DMSO) to stabilize the transition state .

- Monitoring: Track reaction progress via in situ IR for nitro group reduction (disappearance of NO₂ stretch at 1520 cm⁻¹) .

Q. What role does the hydrochloride salt play in modulating biological activity compared to the free base?

- Enhanced Solubility: The salt form improves aqueous solubility by >10-fold, critical for in vitro assays (e.g., cell culture media) .

- Bioavailability: In vivo studies show higher plasma concentrations (Cₘₐₓ = 12 µg/mL vs. 3 µg/mL for free base) due to improved dissolution .

- Stability: The hydrochloride salt reduces oxidation of the aniline group, extending shelf life (24 months at –20°C vs. 6 months for free base) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.